5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole
Overview
Description
Scientific Research Applications
Generation and Cycloaddition Reactions
- 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole has been used in the generation of isoxazole analogues of ortho-quinodimethane, which are involved in cycloaddition reactions (Mitkidou & Stephanidou-Stephanatou, 1990).
Antiprotozoal Activity
- Research has demonstrated the synthesis of dihydroisoxazole derivatives, including this compound, and their potential antiprotozoal and cytotoxic activities (Dürüst et al., 2013).
Tautomerism Studies
- Isoxazole compounds, including those derived from this compound, have been studied for their tautomerism properties, revealing insights into their structural and chemical behavior (Boulton & Katritzky, 1961).
Synthesis of Pyrazoles
- Research on brominated precursors like this compound has led to the synthesis of various pyrazoles, showcasing the versatility of these compounds in organic synthesis (Martins et al., 2013).
Heterocyclization to Isoxazole Derivatives
- Studies have demonstrated the conversion of ω-bromo-2-trichloroacetylcycloalkanones to isoxazole derivatives, highlighting the potential of using this compound in creating polymethylene isoxazoles (Flores et al., 2009).
Synthesis of Racemic Isoxazolidine Derivatives
- The compound has been used in the synthesis of racemic isoxazolidine-5-carbonitriles, showcasing its application in developing novel heterocyclic compounds (Beňadiková et al., 2014).
Insect Antifeedant Activities
- This compound derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities, indicating their potential in pest control and bioactivity studies (Thirunarayanan & Sathiyendiran, 2015).
Transformation into Amino Acids and Dipeptides
- Enantiomerically pure derivatives of this compound have been used in enzymatic resolution and subsequent transformation into polyfunctionalised amino acids and dipeptides (Cremonesi et al., 2009).
Mechanism of Action
Target of Action
Bromomethyl compounds are known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs and plays a crucial role in various immunologic conditions .
Mode of Action
Bromomethyl compounds are known to interact with dna . For instance, bromomethyl-substituted acridines have been shown to crosslink and intercalate with DNA . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and cellular processes .
Biochemical Pathways
Bromomethyl compounds are known to participate in suzuki–miyaura coupling reactions , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways, leading to the synthesis of new compounds.
Result of Action
Given its potential interaction with dna and participation in Suzuki–Miyaura coupling reactions , it could potentially lead to changes in DNA structure and function, synthesis of new compounds, and alterations in cellular processes.
Action Environment
The action of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which bromomethyl compounds participate are known to be influenced by reaction conditions . Additionally, the stability of bromomethyl compounds can be affected by factors such as temperature and pH.
Properties
IUPAC Name |
5-(bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNMRBIAISMFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495679 | |
Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68843-61-8 | |
Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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